molecular formula C9H13N B1582698 2-Isobutylpyridine CAS No. 6304-24-1

2-Isobutylpyridine

Cat. No. B1582698
CAS RN: 6304-24-1
M. Wt: 135.21 g/mol
InChI Key: BBVSPSDWPYWMOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 2-Isobutylpyridine consists of a pyridine ring with an isobutyl group attached to one of the carbon atoms . The molecular weight is 135.21 g/mol .


Physical And Chemical Properties Analysis

2-Isobutylpyridine has a density of 0.9±0.1 g/cm3, a boiling point of 182.4±9.0 °C at 760 mmHg, and a vapor pressure of 1.1±0.3 mmHg at 25°C . It has a molar refractivity of 43.1±0.3 cm3, a polar surface area of 13 Å2, and a molar volume of 148.9±3.0 cm3 .

Scientific Research Applications

Summary of the Application

Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

Methods of Application

The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .

Results or Outcomes

Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc. For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .

2. Medicinal and Chemosensing Applications

Summary of the Application

Pyridine derivatives possess different biological activities such as antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activity. Furthermore, these derivatives have a high affinity for various ions and neutral species and can be used as a highly effective chemosensor for the determination of different species .

Methods of Application

The review discusses generally used synthetic routes of pyridine, structural characterization, medicinal applications, and potential of pyridine derivatives in analytical chemistry as chemosensors .

Results or Outcomes

The study supports the new thoughts to design biological active compounds and highly selective and effective chemosensors for the detection of various species (anions, cations, and neutral species) in various samples (environmental, agricultural, and biological) .

3. Anti-inflammatory Activities of Pyrimidines

Summary of the Application

Pyrimidines, a class of compounds that includes 2-Isobutylpyridine, have been found to exhibit a range of pharmacological effects, including anti-inflammatory activities .

Methods of Application

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Results or Outcomes

Numerous research teams described the anti-inflammatory effects of various synthetic and natural pyrimidines. Their findings suggest that pyrimidines exhibit anti-inflammatory effects by inhibiting vital inflammatory mediators .

4. Chemosensing Applications

Summary of the Application

Pyridine derivatives have a high affinity for various ions and neutral species and can be used as a highly effective chemosensor for the determination of different species .

Methods of Application

The review discusses generally used synthetic routes of pyridine, structural characterization, medicinal applications, and potential of pyridine derivatives in analytical chemistry as chemosensors .

Results or Outcomes

The study supports the new thoughts to design biological active compounds and highly selective and effective chemosensors for the detection of various species (anions, cations, and neutral species) in various samples (environmental, agricultural, and biological) .

5. Anti-tumour Activities of Pyrimidines

Summary of the Application

Pyrimidines, a class of compounds that includes 2-Isobutylpyridine, have been found to exhibit a range of pharmacological effects, including anti-tumour activities .

Methods of Application

The anti-tumour effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Results or Outcomes

Numerous research teams described the anti-tumour effects of various synthetic and natural pyrimidines. Their findings suggest that pyrimidines exhibit anti-tumour effects by inhibiting vital inflammatory mediators .

6. Antioxidant Activities of Polysaccharides

Summary of the Application

Polysaccharides, which include pyridine derivatives like 2-Isobutylpyridine, exhibit a wide range of biological and pharmacological activities, such as antioxidant activities .

Methods of Application

Polysaccharides can be obtained from many different sources, such as plants, microorganisms, algae, and animals. Due to their physicochemical properties, they are susceptible to physical and chemical modifications leading to enhanced properties .

Results or Outcomes

Polysaccharides exhibit antioxidant activities, making them one of the most promising candidates in biomedical and pharmaceutical fields .

Safety And Hazards

When handling 2-Isobutylpyridine, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be worn . In case of contact, rinse skin with water or shower, and if swallowed, rinse mouth and seek medical advice .

properties

IUPAC Name

2-(2-methylpropyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-8(2)7-9-5-3-4-6-10-9/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVSPSDWPYWMOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212326
Record name 2-Isobutyl pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow liquid; Sharp aroma
Record name 2-(2-Methylpropyl)pyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1310/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

110.00 to 111.00 °C. @ 55.00 mm Hg
Record name 2-(2-Methylpropyl)pyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037291
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, Soluble (in ethanol)
Record name 2-(2-Methylpropyl)pyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1310/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.894-0.900
Record name 2-(2-Methylpropyl)pyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1310/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Isobutylpyridine

CAS RN

6304-24-1
Record name 2-Isobutylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6304-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isobutyl pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6304-24-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42623
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Isobutyl pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-isobutylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.006
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ISOBUTYLPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS3K23H1Q8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-(2-Methylpropyl)pyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037291
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isobutylpyridine
Reactant of Route 2
Reactant of Route 2
2-Isobutylpyridine
Reactant of Route 3
Reactant of Route 3
2-Isobutylpyridine
Reactant of Route 4
Reactant of Route 4
2-Isobutylpyridine
Reactant of Route 5
Reactant of Route 5
2-Isobutylpyridine
Reactant of Route 6
Reactant of Route 6
2-Isobutylpyridine

Citations

For This Compound
54
Citations
C Osuch, R Levine - Journal of the American Chemical Society, 1956 - ACS Publications
… of 2-picoline is a weaker base than that of 2-isobutylpyridine. Furthermore, the addition of methyl benzoateto the reaction mixture gave 2-isobutylpyridine (II, 73.4%), 2-phenacylpyr- …
Number of citations: 80 pubs.acs.org
L Michaelis, S Granick - Journal of the American Chemical Society, 1948 - ACS Publications
… lines28-31, the Author writes: “The picrate of 2-isobutylpyridine reported to decompose at 2810 has proved to be the sodium … An authentic sample of the picrate of 2-isobutylpyridine was …
Number of citations: 4 pubs.acs.org
RP Mariella - Journal of the American Chemical Society, 1947 - ACS Publications
… phosphorus pentachloride, and then reduced to 2-isobutylpyridine (VII) with palladium as the … sodium salt of hydroxymethylene methyl isobutyl ketone was degraded to 2-isobutylpyridine…
Number of citations: 39 pubs.acs.org
J Pepper, H Hibbert - Journal of the American Chemical Society, 1948 - ACS Publications
… lines28-31, the Author writes: “The picrate of 2-isobutylpyridine reported to decompose at 2810 has proved to be the sodium … An authentic sample of the picrate of 2-isobutylpyridine was …
Number of citations: 1 pubs.acs.org
N Milas, T Harrington - Journal of the American Chemical Society, 1948 - ACS Publications
… lines28-31, the Author writes: “The picrate of 2-isobutylpyridine reported to decompose at 2810 has proved to be the sodium … An authentic sample of the picrate of 2-isobutylpyridine was …
Number of citations: 2 pubs.acs.org
L Deemer, L Lutwak, F Strong - Journal of the American Chemical …, 1948 - ACS Publications
… lines28-31, the Author writes: “The picrate of 2-isobutylpyridine reported to decompose at 2810 has proved to be the sodium … An authentic sample of the picrate of 2-isobutylpyridine was …
Number of citations: 0 pubs.acs.org
E Pietrusza, L Sommer, F Whitmore - Journal of the American …, 1948 - ACS Publications
… lines28-31, the Author writes: “The picrate of 2-isobutylpyridine reported to decompose at 2810 has proved to be the sodium … An authentic sample of the picrate of 2-isobutylpyridine was …
Number of citations: 0 pubs.acs.org
G Skinner, A Stokes, G Spiller - Journal of the American Chemical …, 1948 - ACS Publications
… lines28-31, the Author writes: “The picrate of 2-isobutylpyridine reported to decompose at 2810 has proved to be the sodium … An authentic sample of the picrate of 2-isobutylpyridine was …
Number of citations: 0 pubs.acs.org
R Mariella - Journal of the American Chemical Society, 1948 - ACS Publications
… lines28-31, the Author writes: “The picrate of 2-isobutylpyridine reported to decompose at 2810 has proved to be the sodium … An authentic sample of the picrate of 2-isobutylpyridine was …
Number of citations: 0 pubs.acs.org
J Ayres - Journal of the American Chemical Society, 1948 - ACS Publications
… lines28-31, the Author writes: “The picrate of 2-isobutylpyridine reported to decompose at 2810 has proved to be the sodium … An authentic sample of the picrate of 2-isobutylpyridine was …
Number of citations: 0 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.